molecular formula C26H46N2O B15021066 N-[3-(dimethylamino)phenyl]octadecanamide

N-[3-(dimethylamino)phenyl]octadecanamide

Cat. No.: B15021066
M. Wt: 402.7 g/mol
InChI Key: MYBWKZDSUTUNPJ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)phenyl]octadecanamide: is a chemical compound with the molecular formula C26H46N2O . It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, further connected to an octadecanamide chain. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(dimethylamino)phenyl]octadecanamide typically involves the reaction of 3-(dimethylamino)aniline with octadecanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-[3-(dimethylamino)phenyl]octadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[3-(dimethylamino)phenyl]octadecanamide has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)phenyl]octadecanamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the long alkyl chain can insert into lipid bilayers, affecting membrane properties and signaling pathways .

Comparison with Similar Compounds

Comparison: N-[3-(dimethylamino)phenyl]octadecanamide is unique due to its specific combination of a dimethylamino group and an octadecanamide chain. This structure imparts distinct physicochemical properties, such as solubility and amphiphilicity, which differentiate it from similar compounds with shorter or different alkyl chains .

Properties

Molecular Formula

C26H46N2O

Molecular Weight

402.7 g/mol

IUPAC Name

N-[3-(dimethylamino)phenyl]octadecanamide

InChI

InChI=1S/C26H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(23-24)28(2)3/h19-21,23H,4-18,22H2,1-3H3,(H,27,29)

InChI Key

MYBWKZDSUTUNPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)N(C)C

Origin of Product

United States

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